(2,2-Diethoxy-1-methylethyl)benzene

Description

Chemical Identity and Structural Features of (2,2-Diethoxy-1-methylethyl)benzene

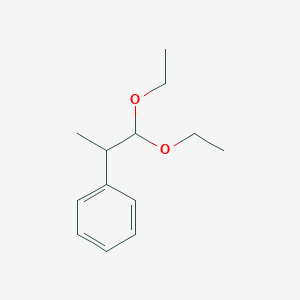

This compound is a colorless to pale yellow liquid. Its molecular structure consists of a benzene (B151609) ring attached to a methylethyl group, where the ethyl portion is further substituted with two ethoxy groups on the same carbon atom. This geminal-diether arrangement is the defining feature of an acetal (B89532). byjus.comlibretexts.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 15295-60-0 |

| Molecular Formula | C13H20O2 |

| Molecular Weight | 208.2967 g/mol |

| EINECS Number | 239-332-8 |

| InChI Key | AMAXDFNIPPJNCG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C(C)C1=CC=CC=C1)OCC |

Data sourced from guidechem.comguidechem.com

This compound is the diethyl acetal of hydratropic aldehyde, which is also known as 2-phenylpropanal (B145474). scitoys.comnih.gov Hydratropic aldehyde is an aldehyde containing a benzene ring attached to the alpha-carbon of a propanal molecule. nih.govchemicalbook.com The formation of this compound occurs through the reaction of 2-phenylpropanal with two equivalents of ethanol (B145695) in the presence of an acid catalyst. byjus.comlibretexts.org

This reaction is a classic example of acetalization, a process that converts an aldehyde or ketone into an acetal. lscollege.ac.in The reaction proceeds via a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the carbonyl group of the aldehyde. libretexts.orgmasterorganicchemistry.com A subsequent acid-catalyzed reaction with a second molecule of alcohol leads to the formation of the stable acetal and a molecule of water. lscollege.ac.innumberanalytics.com This process is reversible and can be driven back to the aldehyde and alcohol by treatment with aqueous acid. masterorganicchemistry.comwikipedia.org

Historical Development and Current Trends in Research on Aryl-Substituted Acetal Chemistry

The study of acetal formation dates back to the 19th century, but its synthetic utility became widely recognized in the 20th century with the growth of multi-step organic synthesis. Initially, the terminology distinguished between "acetals" derived from aldehydes and "ketals" from ketones, though current IUPAC nomenclature classifies both as acetals. lscollege.ac.inwikipedia.org

Research involving aryl-substituted acetals, such as this compound, is often driven by their applications in the fragrance and flavor industry, as many possess unique organoleptic properties. ulprospector.comperfumersapprentice.comsigmaaldrich.com For example, the related compound hydratropic aldehyde dimethyl acetal is noted for its floral and green scent. perfumersapprentice.comdirectpcw.com

Current research trends in aryl-substituted acetal chemistry focus on several areas. One area is the development of more efficient and environmentally friendly catalytic systems for acetalization and deacetalization, moving towards greener chemistry. chemicalbook.com Another focus is the synthesis of novel, highly functionalized aryl-substituted compounds for use as building blocks in the creation of complex molecules, including agrochemicals and materials with specific electronic or optical properties. rsc.org The direct reductive cross-coupling of nitroarenes to form N-substituted arylamines, for example, represents an advanced strategy that avoids multiple protection-deprotection steps, showcasing the drive for step economy in modern synthesis. rsc.org

Structure

3D Structure

Properties

CAS No. |

15295-60-0 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

1,1-diethoxypropan-2-ylbenzene |

InChI |

InChI=1S/C13H20O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 |

InChI Key |

AMAXDFNIPPJNCG-UHFFFAOYSA-N |

SMILES |

CCOC(C(C)C1=CC=CC=C1)OCC |

Canonical SMILES |

CCOC(C(C)C1=CC=CC=C1)OCC |

Other CAS No. |

15295-60-0 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2,2 Diethoxy 1 Methylethyl Benzene

Mechanistic Pathways of Acetal (B89532) Formation

The formation of (2,2-Diethoxy-1-methylethyl)benzene from phenylacetone (B166967) and ethanol (B145695) is a classic example of acetalization, a reversible reaction that proceeds under acidic conditions. libretexts.orglibretexts.org This transformation involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of the ketone. fiveable.me

Role of Hemiacetal Intermediates and Proton Transfer in Acetalization

The formation of an acetal from a ketone and an alcohol is a stepwise process that critically involves a hemiacetal intermediate. libretexts.orglibretexts.orgwikipedia.orglibretexts.org The generally accepted mechanism for this acid-catalyzed reaction can be broken down into the following key steps: libretexts.orglibretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst. libretexts.orglibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. fiveable.meorgosolver.com

Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orglibretexts.org This results in the formation of a tetrahedral intermediate.

Deprotonation to Form a Hemiacetal: A base, typically another alcohol molecule or the conjugate base of the acid catalyst, removes a proton from the newly added oxygen, yielding a neutral hemiacetal. libretexts.orglibretexts.org Hemiacetals are compounds containing both a hydroxyl and an alkoxy group attached to the same carbon atom. wikipedia.org

Protonation of the Hemiacetal's Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized carbocation known as an oxocarbenium ion. youtube.com

Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxocarbenium ion. libretexts.orglibretexts.org

Final Deprotonation: Deprotonation of the resulting protonated acetal by a weak base regenerates the acid catalyst and yields the final acetal product. libretexts.orglibretexts.org

Proton transfer steps are crucial throughout this mechanism, facilitating both the activation of the carbonyl group and the transformation of the hydroxyl group of the hemiacetal into a good leaving group. fiveable.mestackexchange.com The entire process is reversible, with each step being in equilibrium. fiveable.meyoutube.comstackexchange.com

Thermodynamic and Kinetic Considerations in Acetalization Processes

The formation of acetals is a reversible process, and the position of the equilibrium is governed by both thermodynamic and kinetic factors. fiveable.mechemeurope.com

Thermodynamic Control: To favor the formation of the acetal, the equilibrium must be shifted to the product side. This is typically achieved by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. libretexts.orglibretexts.org Using the alcohol as the solvent also drives the equilibrium towards the acetal product according to Le Chatelier's principle. youtube.comstackexchange.com Reactions under thermodynamic control are allowed to proceed for a longer time under more vigorous conditions to ensure the most stable product is formed. chemeurope.com

Kinetic Control: In contrast, kinetic control favors the product that is formed fastest, which is not necessarily the most thermodynamically stable one. chemeurope.comdalalinstitute.com This is typically achieved under milder, low-temperature conditions where the reverse reaction is slow. chemeurope.com In the context of acetal formation, the initial addition of the alcohol to the protonated carbonyl is a rapid, kinetically favored step. The formation of certain cyclic acetals can be under kinetic control. rsc.org

The interplay between kinetic and thermodynamic control can be crucial in selectively forming one acetal over another, particularly in reactions involving diols or polyols. rsc.orgimperial.ac.uk

Mechanistic Studies of Acetal Hydrolysis and Deprotection

The hydrolysis of acetals, the reverse of their formation, is a fundamental reaction often employed for the deprotection of carbonyl groups in organic synthesis. libretexts.orglibretexts.org

Acid-Catalyzed Cleavage Mechanisms of Acetals

The hydrolysis of acetals to regenerate the corresponding carbonyl compound and alcohols is catalyzed by aqueous acid. orgosolver.comacs.orgacs.orgcapes.gov.br The mechanism is essentially the microscopic reverse of acetal formation: chemistrysteps.commasterorganicchemistry.com

Protonation of an Alkoxy Group: One of the ether oxygens of the acetal is protonated by an acid. chemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated alkoxy group leaves as an alcohol molecule, and the resulting carbocation is stabilized by the lone pair of electrons on the adjacent oxygen, forming an oxocarbenium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation to Form a Hemiacetal: A proton is transferred from the newly added oxygen to a base, forming a hemiacetal. chemistrysteps.com

Protonation of the Second Alkoxy Group: The remaining alkoxy group is protonated.

Elimination of a Second Alcohol Molecule: The protonated alkoxy group is eliminated as a second molecule of alcohol, and the lone pair on the hydroxyl group forms a carbon-oxygen double bond.

Deprotonation to Yield the Carbonyl Compound: Deprotonation of the resulting protonated carbonyl compound yields the final ketone or aldehyde.

The presence of excess water drives the equilibrium towards the hydrolysis products. libretexts.org

Alternative Deprotection Mechanisms (e.g., Water-Independent, Electrochemical)

While acid-catalyzed hydrolysis is the most common method for acetal deprotection, alternative methods have been developed to overcome limitations such as the use of harsh acidic conditions that may be incompatible with other functional groups in the molecule. organic-chemistry.orgunt.edu

Water-Independent Deprotection: Several methods for the cleavage of acetals under non-aqueous or neutral conditions have been reported. These often involve the use of Lewis acids in "wet" organic solvents or other catalytic systems. organic-chemistry.org For instance, cerium(III) triflate in wet nitromethane (B149229) has been shown to be effective. organic-chemistry.org

Electrochemical Deprotection: An electrochemical approach for the deprotection of cyclic acetals and ketals under neutral conditions has been developed. rsc.org This method utilizes lithium perchlorate (B79767) as both the electrolyte and the oxygen source for the resulting carbonyl group. The reaction is believed to proceed through an electro-deprotection process, offering a milder alternative to traditional acid hydrolysis. rsc.org

Other Mild Methods: Other greener alternatives include the use of a catalytic amount of ammonium (B1175870) iodide with hydrogen peroxide for the deprotection of dithioacetals, a related class of carbonyl protecting groups. wordpress.com Supramolecular "nanozymes" have also been shown to catalyze acetal hydrolysis in strongly basic solutions. unt.edu

Reactivity and Mechanistic Aspects of Substitution Reactions at Acetal Centers

The carbon atom of the acetal group, while generally stable, can undergo substitution reactions under certain conditions, often proceeding through oxocarbenium ion intermediates. nih.govresearchgate.net

The stereoselectivity of these substitution reactions is influenced by several factors, including stereoelectronic effects and the nature of neighboring groups. nih.govresearchgate.net For instance, the presence of a remote carbonyl group within the same molecule can influence the stereochemical outcome of nucleophilic substitution reactions of acyclic acetals through the formation of a cyclic dioxocarbenium ion intermediate. researchgate.netacs.org The size of the nucleophile and the substituents on the acetal can also play a significant role in determining the diastereoselectivity of the reaction. acs.org

Computational studies and kinetic investigations have been instrumental in elucidating the structures and reactivity of the oxocarbenium ion intermediates involved in these transformations. nih.govresearchgate.net These studies have shown that both hyperconjugative effects and through-space electrostatic interactions can contribute to the stabilization of these reactive intermediates. researchgate.net

Nucleophilic Reactivity Towards the Acetal Carbon

The acetal functional group in this compound is the primary site of reactivity, particularly under acidic conditions. Acetals are generally stable in neutral or basic media, which makes them effective protecting groups for aldehydes and ketones. masterorganicchemistry.com However, in the presence of an acid catalyst, the acetal carbon becomes susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid (H-A). This conversion of an ethoxy group into a good leaving group (ethanol) is a crucial activation step. libretexts.orgyoutube.com The subsequent departure of ethanol generates a resonance-stabilized oxonium ion intermediate. libretexts.org This carbocationic species is highly electrophilic. libretexts.org

The mechanism for the acid-catalyzed hydrolysis of this compound can be described as follows:

Protonation: One of the oxygen atoms of the diethyl acetal is protonated by an acid, converting the alkoxy group into a good leaving group. masterorganicchemistry.comlibretexts.org

Elimination: The protonated alkoxy group (ethanol) is eliminated, forming a resonance-stabilized oxonium ion. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile, such as water, attacks the electrophilic carbon of the oxonium ion. youtube.com

Deprotonation: A proton is transferred from the attacking nucleophile to a base (e.g., water or the conjugate base of the acid catalyst), leading to the formation of a hemiacetal. masterorganicchemistry.com

These steps are repeated, leading to the eventual cleavage of the second ethoxy group and the formation of hydratropic aldehyde (2-phenylpropanal) and two equivalents of ethanol. The entire process is reversible. masterorganicchemistry.com Under anhydrous conditions with an excess of alcohol and an acid catalyst, the reverse reaction—the formation of the acetal from the aldehyde—is favored. nih.gov

Influence of Remote Substituents on Reaction Pathways and Stereoselectivity

Substituents on the phenyl ring of this compound can significantly alter its reactivity and the stereochemical outcome of its reactions. These effects are primarily electronic and steric in nature. nih.gov

Electronic Effects: The electronic nature of a substituent on the benzene (B151609) ring influences the stability of any charged intermediates formed during the reaction. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl groups, when placed at the ortho or para positions, can donate electron density to the aromatic ring through resonance and/or inductive effects. This donation would stabilize the positively charged oxonium ion intermediate formed during acid-catalyzed reactions (see Section 3.3.1), thereby increasing the rate of reaction.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) pull electron density away from the phenyl ring. This destabilizes the cationic intermediate, which is expected to decrease the rate of reactions that proceed through such an intermediate.

Steric Effects: The size of substituents, particularly at the ortho position, can sterically hinder the approach of reactants to the reaction center. In enzymatic reactions, for instance, the oxidation of benzaldehydes with bulky ortho-substituents is significantly slower than that of their para-substituted counterparts. nih.gov This suggests that large substituents near the reaction site on the phenyl ring of hydratropic aldehyde or its derivatives could impede transformations involving the aldehyde or acetal group. nih.gov

Stereoselectivity: The chiral center at the carbon adjacent to the phenyl group (C1) means that reactions can potentially be stereoselective. The presence of substituents on the ring can influence the diastereoselectivity of reactions by affecting the preferred conformation of the molecule in the transition state. If a nucleophile attacks a prochiral center, such as the carbonyl carbon of the parent hydratropic aldehyde, the existing chiral center can direct the incoming group to one face of the molecule over the other, leading to a mixture of diastereomers in unequal amounts. The electronic and steric properties of remote substituents can fine-tune this preference.

Rearrangement Reactions Involving Hydratropic Aldehyde or its Acetal Derivatives

Hydratropic aldehyde (2-phenylpropanal), the parent aldehyde of this compound, is known to undergo acid-catalyzed rearrangement to form phenyl-2-propanone. sciencemadness.org This transformation represents an isomerization from an aldehyde to a ketone.

The reaction is typically promoted by strong acids like sulfuric acid or Lewis acids such as mercuric chloride. sciencemadness.org The mechanism is thought to proceed via initial protonation of the aldehyde's carbonyl oxygen. This is followed by a 1,2-hydride shift, which is less likely, or more plausibly, a rearrangement involving the phenyl group. A more accepted pathway involves the formation of an enol intermediate. Protonation of the enol's double bond generates a benzylic carbocation. A subsequent 1,2-hydride shift would lead to a more stable carbocation stabilized by the adjacent oxygen. Deprotonation then yields the final ketone product.

Alternatively, a mechanism akin to a pinacol (B44631) rearrangement can be considered, especially under vigorous acidic conditions. msu.edu This involves the migration of a group to an adjacent electron-deficient center. In the context of hydratropic aldehyde, after protonation of the carbonyl, a 1,2-phenyl shift could occur, followed by deprotonation to yield the enol of phenyl-2-propanone, which then tautomerizes to the more stable ketone. The migration of the phenyl group is often favorable due to its ability to stabilize a positive charge in the transition state through the formation of a phenonium ion intermediate.

The table below summarizes conditions reported for the rearrangement of 2-phenylpropanal (B145474).

Table 1: Reported Conditions for the Rearrangement of 2-Phenylpropanal to Phenyl-2-propanone

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Sulfuric Acid (conc.) | -16 °C, then poured onto ice | - | sciencemadness.org |

| Mercuric Chloride | - | - | sciencemadness.org |

Applications and Synthetic Utility of 2,2 Diethoxy 1 Methylethyl Benzene and Analogous Acetal Derivatives in Advanced Organic Synthesis

Application of Acetal (B89532) Functionality as a Protecting Group for Carbonyl Moietieslibretexts.orgchem-station.comwikipedia.orgpearson.comchemistrysteps.com

The primary role of the acetal functionality in organic synthesis is to serve as a robust protecting group for aldehydes and ketones. libretexts.orgchemistrysteps.com This protection is crucial when performing reactions that would otherwise be incompatible with the inherent reactivity of a carbonyl group. libretexts.orglibretexts.org The conversion of a carbonyl to an acetal renders it stable in neutral to strongly basic environments, as well as in the presence of many oxidizing and reducing agents. libretexts.orgchem-station.comorganic-chemistry.org This stability is attributed to the fact that acetals, unlike carbonyls, lack the highly reactive pi bond and instead possess more stable sigma bonds, making them comparable in reactivity to ethers. pearson.com

The formation of an acetal is a reversible process, typically achieved by reacting the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. pearson.comchemistrysteps.com The reverse reaction, deprotection, is readily accomplished under acidic conditions, often with the use of aqueous acid, to regenerate the original carbonyl group. libretexts.orgwikipedia.org This ease of installation and removal makes acetals a highly practical choice for protecting carbonyls during multi-step synthetic sequences. chemistrysteps.com

Selective Protection in Polyfunctionalized Moleculeswikipedia.orgpearson.com

In the synthesis of complex molecules that possess multiple functional groups, the ability to selectively protect one reactive site while others undergo transformation is critical. Acetals are frequently employed for the selective protection of aldehydes and ketones in the presence of other functional groups, such as esters. libretexts.orgchemistrysteps.com For instance, if a molecule contains both a ketone and an ester, and the desired reaction is the reduction of the ester to an alcohol using a strong reducing agent like lithium aluminum hydride, the ketone must be protected to prevent its reduction. libretexts.orglibretexts.org By converting the ketone to an acetal, which is stable to the reducing agent, the ester can be selectively reduced. libretexts.orgchemistrysteps.com Following the reduction, the acetal can be removed to reveal the original ketone. wikipedia.orgchemistrysteps.com

The chemoselectivity of acetal formation also allows for the differentiation between aldehydes and ketones. Aldehydes are generally more reactive towards acetal formation than ketones. This difference in reactivity can be exploited to selectively protect an aldehyde in the presence of a ketone. chemistrysteps.com

(2,2-Diethoxy-1-methylethyl)benzene as a Versatile Synthetic Building Block (Synthon)ontosight.ai

Beyond its role in protecting groups, the structure of this compound lends itself to being a valuable synthon, or synthetic building block, in organic synthesis. ontosight.ai A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The retrosynthetic analysis of a target molecule often leads to the identification of key synthons that can be sourced from commercially available or readily synthesized starting materials.

Participation in Carbon-Carbon Bond Forming Reactionslibretexts.org

The core structure of this compound, featuring a phenyl group attached to a carbon framework, allows it to participate in various carbon-carbon bond-forming reactions. While the acetal portion is generally unreactive under many coupling conditions, the benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. Furthermore, the benzylic position (the carbon atom attached to the benzene ring) can be functionalized, opening up possibilities for further synthetic transformations. For example, after deprotection of the acetal to the corresponding ketone, the α-carbon can be involved in enolate chemistry, a powerful tool for C-C bond formation.

Precursor for Advanced Organic Intermediatesontosight.ai

This compound can serve as a precursor for more complex organic intermediates. ontosight.ai Hydrolysis of the diethyl acetal moiety reveals a ketone, specifically 1-phenyl-2-propanone. This ketone is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The presence of the acetal in the starting material allows for the manipulation of other parts of a molecule without affecting the latent carbonyl functionality, which can be unmasked at a later, more strategic point in the synthesis.

Utilization in the Synthesis of Chiral Compounds and Natural Productsnih.govrsc.orgpharmabiz.comresearchgate.net

The synthesis of chiral compounds, particularly natural products, often requires precise control over stereochemistry. nih.govpharmabiz.com A significant portion of natural products and pharmaceutically active compounds are chiral, and their biological activity is often dependent on a specific stereoisomer. pharmabiz.comresearchgate.net Acetal derivatives play a crucial role in asymmetric synthesis, both as chiral auxiliaries and as protecting groups in the construction of complex chiral architectures. acs.org

Chiral acetals, formed from the reaction of a carbonyl compound with a chiral diol, can be used to direct the stereochemical outcome of subsequent reactions. The chiral environment created by the acetal can influence the approach of reagents, leading to the formation of one enantiomer or diastereomer in excess. After the desired stereoselective transformation, the chiral auxiliary (the diol) can be removed and potentially recycled.

In the total synthesis of complex natural products, the strategic use of acetal protecting groups is widespread. They are employed to mask carbonyl functionalities while other parts of the molecule are being assembled and stereocenters are being set. The mild conditions required for their removal ensure that the often-delicate structures of natural products are not compromised during the final stages of the synthesis.

The following table lists some examples of natural products where the synthesis involves the use of acetal protecting groups.

| Natural Product | Class | Role of Acetal in Synthesis |

| Paclitaxel (Taxol) | Anticancer Agent | Protection of carbonyl groups during the complex multi-step synthesis. pharmabiz.com |

| Gossypol | Polyphenolic Aldehyde | A chiral auxiliary was used to direct the axial stereochemistry in an Ullman coupling to form the biaryl bond. nih.gov |

| Himastatin | Hexacyclic Depsipeptide | Protection of various functional groups during the assembly of the complex peptide backbone. vdoc.pub |

Integration into Multicomponent Reactions and Cascade Processes

The strategic integration of acetals, such as this compound, into multicomponent reactions (MCRs) and cascade processes highlights their utility in building molecular complexity with high efficiency. MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating essentially all atoms from the reactants into the final structure. nih.govtcichemicals.com This approach is prized for its high atom economy, reduction in waste, and simplification of synthetic routes by minimizing intermediate isolation and purification steps. wikipedia.orgnumberanalytics.com

A significant number of MCRs, including the Passerini, Ugi, Hantzsch, and Biginelli reactions, rely on an aldehyde or ketone as a key electrophilic component. tcichemicals.comnih.gov this compound serves as a protected, stable precursor to its corresponding aldehyde, 2-phenylpropanal (B145474). Acetals are generally stable in neutral to strongly basic conditions but can be readily hydrolyzed back to the parent carbonyl compound under acidic catalysis. libretexts.orgmasterorganicchemistry.com This reactivity allows for an in-situ "deprotection-reaction" sequence. By employing acidic conditions, the acetal can be unmasked to generate the reactive aldehyde, which is immediately consumed in the MCR. This strategy is particularly useful for aldehydes that may be unstable, volatile, or prone to self-condensation under the reaction conditions.

| Reaction Type | Role of Acetal Derivative | Illustrative Transformation | Key Advantage |

| Ugi Reaction | Precursor to the aldehyde component | The acetal is hydrolyzed in situ to generate an aldehyde, which then combines with an amine, an isocyanide, and a carboxylic acid. | Controlled release of the aldehyde component, allowing for the use of otherwise unstable aldehydes. |

| Passerini Reaction | Precursor to the aldehyde component | The acetal is hydrolyzed in situ to an aldehyde, which reacts with an isocyanide and a carboxylic acid. | Facilitates the synthesis of α-acyloxy carboxamides from a stable aldehyde precursor. |

| Povarov Reaction | Precursor to the aldehyde component | The acetal provides the aldehyde for reaction with an aniline (B41778) and an alkene to form tetrahydroquinolines. | Enables the use of a broad range of aldehydes in the synthesis of complex heterocyclic scaffolds. |

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring without the addition of new reagents. wikipedia.org The controlled, in-situ generation of an aldehyde from an acetal like this compound can serve as the initiation for such a cascade. Once liberated, the aldehyde can participate in an intramolecular reaction or an intermolecular process that sets off a series of bond-forming events, rapidly assembling a complex molecular architecture from a simpler starting material. wikipedia.org This approach is a cornerstone of efficient total synthesis, valued for its ability to create multiple chemical bonds and increase structural complexity in a single, streamlined operation. wikipedia.orgnumberanalytics.com

Applications in Polymer Chemistry, particularly in Stereo-Controlled Degradable Polymers

Acetal derivatives are finding increasing application in polymer chemistry as crucial components in the design of advanced degradable materials. cmu.edu The development of polymers that can break down in a controlled manner is essential for applications in medicine (e.g., drug delivery) and for creating more environmentally friendly materials. researchgate.netmit.edu A primary strategy for achieving degradability is to incorporate chemically labile bonds, such as acetal linkages, directly into the polymer backbone. mit.edunih.gov The acetal group is stable under neutral and basic conditions but undergoes hydrolysis in acidic environments, breaking the polymer chain into smaller, more easily processed or excreted molecules. nih.gov

A significant advancement in this area is the use of acetal-containing monomers to synthesize stereo-controlled degradable polymers. researchgate.net Through methods like cascade enyne metathesis polymerization, modular acetal monomers can be assembled into polymers with precisely defined structures. nih.gov The stereochemistry of the substituents on the monomer is a critical design element, as it can be tuned to achieve rapid and living polymerizations. researchgate.netnih.gov This level of control allows for the synthesis of block copolymers and polymers with predictable molecular weights and low dispersity, which are key attributes for high-performance materials. nih.gov

Research has demonstrated a platform for generating degradable polymers from modular acetal-containing enyne monomers. nih.gov The synthesis is divergent, allowing for modification at two different points to tune the polymerization behavior and introduce molecular cargo that can be released upon degradation. nih.gov

| Monomer Type | Polymerization Method | Key Feature | Resulting Polymer Property |

| Acetal-containing enyne monomers | Cascade enyne metathesis polymerization | Tunable size and stereochemistry of monomer substituents. nih.gov | Rapid, living polymerizations; creation of fully degradable diblock polymers. nih.gov |

| Cyclic Ketene Hemiacetal Esters | Radical Ring-Opening Polymerization | Copolymerization with a wide range of vinyl monomers (methacrylates, styrene, etc.). rsc.org | Degradable and chemically recyclable polymers; degradation occurs under basic conditions. rsc.org |

| Vinyl ethers with acid-cleavable linkages | 1,5-shift radical isomerization polymerization | Introduction of cleavable p-methoxybenzyl ether linkages into the polymer main chain. researchgate.net | Polymer is easily degraded into low-molecular-weight products with acid. researchgate.net |

This approach not only allows for the creation of polymers with controlled stereochemistry but also enables the modulation of the degradation rate through post-polymerization functionalization. nih.gov The ability to precisely control both the architecture and the breakdown of these acetal-based polymers opens up significant potential for their use in advanced applications, from drug delivery systems to sophisticated electronic materials. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing (2,2-Diethoxy-1-methylethyl)benzene in laboratory settings?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Reagents: Halogenating agents (e.g., thionyl chloride), diethyl ether, and potassium carbonate as a base.

- Conditions: Dry DMF under nitrogen atmosphere, temperatures of 50–60°C, and pH control to prevent hydrolysis.

- Mechanism: SN² pathway for nucleophilic substitution, where steric effects from the methyl group influence reaction kinetics. Palladium catalysts enable coupling reactions for complex derivatives .

Q. Table 1: Example Reaction Setup

| Component | Specification |

|---|---|

| Solvent | Dry DMF |

| Temperature | 50–60°C |

| Base | K₂CO₃ |

| Catalyst | Pd (for coupling reactions) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identifies substituent patterns and electronic environments (e.g., diethoxy group chemical shifts at δ ~3.5–4.5 ppm).

- FT-IR: Confirms functional groups (e.g., C-O stretches at 1100–1250 cm⁻¹).

- X-ray Crystallography: Resolves molecular geometry; single crystals grown via acetone/petroleum ether solvent diffusion .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.

- Spill Management: Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Fire Safety: Use CO₂ or alcohol-resistant foam extinguishers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer:

- DFT Calculations (B3LYP/6-311G(d)): Optimize molecular geometry, compute HOMO-LUMO gaps (predicting electron-rich sites), and generate electrostatic potential maps.

- Vibrational Frequency Analysis: Compare theoretical IR spectra with experimental data to validate structural assignments.

- Example: A study on a triazole derivative used DFT to correlate calculated bond lengths with X-ray data (R² = 0.99) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer:

- Iterative Validation:

Experimental Replication: Ensure purity of reagents and controlled conditions (e.g., anhydrous solvents).

Computational Adjustments: Include solvent effects (e.g., PCM model) or higher basis sets (e.g., 6-311++G(d,p)).

Triangulation: Cross-validate NMR, XRD, and DFT results to identify outliers .

Q. How can reaction mechanisms for nucleophilic substitution be elucidated in this system?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to study rate-determining steps.

- Stereochemical Analysis: Compare experimental outcomes (e.g., retention/inversion of configuration) with SN¹/SN² predictions.

- Computational Transition State Modeling: Locate energy barriers using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.